molecular formula C15H19NO3S B2546380 (1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-65-0

(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Katalognummer B2546380
CAS-Nummer: 1797182-65-0
Molekulargewicht: 293.38
InChI-Schlüssel: VPRZXUQMGHZVLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for reactions to occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Spherical Shape Complementarity in Molecular Recognition

A study on p-sulfonatocalix[4]arene's complexation with various diazabicycloalkanes demonstrates the role of spherical shape complementarity in the molecular recognition of noncharged organic guests. This phenomenon highlights the importance of shape in the formation of inclusion complexes in host-guest chemistry, providing insights into aqueous host-guest systems' selective binding mechanisms (Bakirci, Nau, & Koner, 2005).

Regioselective Rearrangement and Synthesis of Diazabicyclooctenes

The regioselective rearrangement of azabicycloheptaminyl radicals led to the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes, which were further converted into trihydroxypyrrolidines, new inhibitors of α-mannosidases. This process exemplifies the utility of these compounds in developing novel inhibitors for biological applications (Moreno‐Vargas & Vogel, 2003).

Carbapenems Synthesis with Sulfonyl Group

The synthesis of 5,6-cis-carbapenems having a sulfonyl group in the C-6 side-chain showcases the application of these structures in the creation of new antibacterial agents with potent β-lactamase inhibitory activity. This research offers a pathway for developing new antibiotics through innovative synthetic methodologies (Tamura et al., 1987).

Intramolecular Michael-Type Additions

The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from chloroalkyl dihydropyridines through intramolecular Michael-type additions illustrates the compound's versatility in creating bicyclic compounds. This method also hints at the potential pharmacological applications due to the observed antimicrobial and hypotensive activities of some compounds (Gregory, Bullock, & Chen, 1985).

Metabolite Synthesis of PI3 Kinase Inhibitor

The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 highlights the compound's role in medicinal chemistry, particularly in the synthesis of biologically active metabolites. This research demonstrates the compound's application in the targeted treatment of diseases through enzyme inhibition (Chen et al., 2010).

Wirkmechanismus

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

Information about the safety and hazards of a compound can include its toxicity, flammability, and environmental impact. It’s important to handle all compounds safely and responsibly .

Eigenschaften

IUPAC Name

8-(2-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-19-14-8-3-4-9-15(14)20(17,18)16-12-6-5-7-13(16)11-10-12/h3-6,8-9,12-13H,2,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRZXUQMGHZVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.